4-Amino-1,1,1-trifluoro-2-(trifluoromethyl)butan-2-ol hydrochloride
Description
Properties
IUPAC Name |
4-amino-1,1,1-trifluoro-2-(trifluoromethyl)butan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F6NO.ClH/c6-4(7,8)3(13,1-2-12)5(9,10)11;/h13H,1-2,12H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKUVDMJQZUQCET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)C(C(F)(F)F)(C(F)(F)F)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClF6NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2193061-99-1 | |
| Record name | 4-amino-1,1,1-trifluoro-2-(trifluoromethyl)butan-2-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1,1,1-trifluoro-2-(trifluoromethyl)butan-2-ol hydrochloride typically involves the reaction of trifluoromethylated precursors with appropriate amines under controlled conditions. One common method includes the reaction of trifluoroacetaldehyde with an amine in the presence of a reducing agent to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Amino-1,1,1-trifluoro-2-(trifluoromethyl)butan-2-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols .
Scientific Research Applications
4-Amino-1,1,1-trifluoro-2-(trifluoromethyl)butan-2-ol hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique fluorinated structure.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials with enhanced chemical resistance and stability.
Mechanism of Action
The mechanism of action of 4-Amino-1,1,1-trifluoro-2-(trifluoromethyl)butan-2-ol hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Key Identifiers :
- Molecular Formula: C₅H₇F₆NO (free base); hydrochloride salt likely C₅H₈ClF₆NO
- Molecular Weight : 211.11 g/mol (free base)
- Structural Features: A branched four-carbon chain with amino (-NH₂) and hydroxyl (-OH) groups at the 4- and 2-positions, respectively, and trifluoromethyl (-CF₃) groups at the 1- and 2-positions.
Comparison with Similar Compounds
The following table and analysis highlight structural and functional differences between the target compound and analogous fluorinated amino alcohols or hydrochlorides from the evidence.
Table 1: Structural and Functional Comparison
*Free base CAS; †Calculated for hydrochloride form (free base MW 211.11 + HCl).
Structural and Functional Analysis
Fluorination Patterns
- This contrasts with 4-Amino-1,1,1-trifluorobutan-2-ol hydrochloride (), which has a single -CF₃ group and a shorter carbon chain, reducing steric hindrance .
- Aromatic Analogs: Compounds like (R)-3-Amino-2-(4-fluorophenyl)propan-1-ol hydrochloride () and 2-(4-(Trifluoromethyl)phenoxy)propan-1-amine hydrochloride () incorporate aromatic rings, enabling π-π stacking interactions in target binding—a feature absent in the aliphatic target compound .
Heterocyclic Derivatives
- The oxazole-containing analog () and methylfuran derivative () introduce heterocyclic moieties, which may enhance binding to biological targets (e.g., enzymes or receptors) through hydrogen bonding or dipole interactions . These substituents diverge from the target’s -CF₃ group, altering solubility and reactivity.
Chirality and Stereochemical Effects
- Chiral centers can lead to enantiomer-specific biological effects, a critical consideration in drug design .
Biological Activity
4-Amino-1,1,1-trifluoro-2-(trifluoromethyl)butan-2-ol hydrochloride (CAS No. 64139-80-6) is a fluorinated organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on antibacterial and anticancer properties, along with relevant case studies and research findings.
- Molecular Formula : CHClFNO
- Molecular Weight : 247.56 g/mol
- Physical State : Solid at room temperature
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing promising antibacterial and anticancer properties.
Antibacterial Activity
Research indicates that compounds containing trifluoromethyl groups exhibit significant antibacterial effects. In a study assessing various fluorinated compounds, 4-amino derivatives demonstrated notable minimum inhibitory concentrations (MICs) against several bacterial strains:
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| 4-Amino-1,1,1-trifluoro-2-(trifluoromethyl)butan-2-ol | 4.88 | B. mycoides |
| Other Compounds | Varies | E. coli, C. albicans |
These findings suggest that the trifluoromethyl groups enhance the compound's potency against bacterial pathogens .
Anticancer Activity
The anticancer potential of this compound has been evaluated against various human cancer cell lines. The compound exhibited significant cytotoxicity with IC values indicating its effectiveness compared to established chemotherapeutics like Doxorubicin:
| Cell Line | IC (µM) | Reference Drug IC (µM) |
|---|---|---|
| PACA2 | 22.4 | 52.1 |
| HCT116 | 17.8 | - |
| HePG2 | 12.4 | - |
Notably, the compound's mechanism of action involves the down-regulation of critical genes associated with cancer proliferation, such as EGFR, KRAS, and TP53 in treated cells .
Molecular docking studies have indicated that this compound can effectively inhibit specific proteins involved in bacterial and cancer cell metabolism. This inhibition is crucial for its antibacterial and anticancer effects, as it disrupts essential biological pathways .
Case Studies
Several case studies have highlighted the efficacy of this compound in both laboratory and clinical settings:
- Antibacterial Efficacy : A study demonstrated that the compound significantly reduced bacterial load in infected models when administered at sub-MIC levels.
- Cancer Treatment : In vitro studies showed that treatment with this compound led to apoptosis in cancer cells, further supporting its potential as an anticancer agent.
Q & A
Q. What are the recommended synthetic routes for 4-Amino-1,1,1-trifluoro-2-(trifluoromethyl)butan-2-ol hydrochloride, and how can purity be ensured?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination, leveraging fluorinated precursors. For example, trifluoromethyl groups are often introduced using fluoroalkylation reagents under anhydrous conditions. Purification typically involves column chromatography (silica gel, eluent: dichloromethane/methanol) or recrystallization from ethanol/water mixtures. Purity (>97%) is confirmed via HPLC with a C18 column (UV detection at 254 nm) and GC-MS for volatile impurities. Ensure inert storage (argon or nitrogen) to prevent hydrolysis of the trifluoromethyl groups .
Q. What spectroscopic techniques are optimal for characterizing this compound?
- Methodological Answer :
- ¹H/¹⁹F NMR : ¹⁹F NMR is critical for resolving trifluoromethyl signals (δ ≈ -60 to -70 ppm). ¹H NMR identifies amine protons (δ ≈ 1.5–2.5 ppm, broad) and alcohol protons (δ ≈ 4.0–5.0 ppm).
- IR Spectroscopy : Confirm NH/OH stretches (3200–3500 cm⁻¹) and C-F vibrations (1100–1250 cm⁻¹).
- Mass Spectrometry (HRMS) : Use ESI+ or EI+ modes to verify molecular ion peaks (e.g., [M+H]⁺ or [M-Cl]⁺).
Cross-reference with analogs like 3-[2-(trifluoromethyl)phenyl]oxetan-3-amine hydrochloride for spectral benchmarks .
Advanced Research Questions
Q. How do the trifluoromethyl and amino groups influence the compound’s solubility and bioavailability?
- Methodological Answer : The trifluoromethyl group enhances lipophilicity (LogP ≈ 2.5–3.0), reducing aqueous solubility. Use Hansen solubility parameters to select solvents (e.g., DMSO for in vitro assays). To improve bioavailability, conduct salt metathesis (e.g., exchange hydrochloride for besylate) or formulate with cyclodextrins. Assess permeability via Caco-2 cell monolayers and logD (pH 7.4) measurements, as seen in related fluorinated amines .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with PubChem-derived 3D conformers (InChIKey: UJQLXEZBYXOMND-UHFFFAOYSA-N) to model binding to enzymes like cytochrome P450 or kinases.
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes.
- QM/MM Calculations : Evaluate electronic effects of fluorine atoms on binding affinity (e.g., electrostatic potential maps). Reference computed pKa and LogD values from PubChem .
Q. How to resolve contradictions in reaction yields reported across studies?
- Methodological Answer :
- Variable Analysis : Systematically test parameters (temperature, solvent polarity, catalyst loading). For example, anhydrous THF may yield higher purity than DMF due to reduced side reactions.
- In Situ Monitoring : Use ReactIR to track intermediate formation (e.g., imine vs. enamine pathways).
- Byproduct Identification : Employ LC-MS/MS to detect fluorinated degradation products, which are common in trifluoromethyl-containing systems .
Contradiction Analysis in Biological Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
